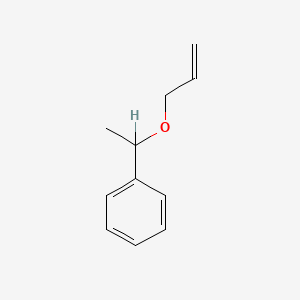

(1-(Allyloxy)ethyl)benzene

Description

Overview of Allylic Ethers in Synthetic Methodologies

Allylic ethers are pivotal intermediates in a range of synthetic methodologies. They can be prepared through various methods, including the Williamson ether synthesis, which involves the reaction of an alcohol with an allyl halide. masterorganicchemistry.com A notable method for the stereoselective synthesis of allylic ethers is the Kocienski-Julia olefination, which can produce these compounds with high (E)-selectivity and in good yields under mild conditions. organic-chemistry.orgacs.org

Once formed, allylic ethers can undergo a variety of transformations. One of the most significant reactions is the Claisen rearrangement, a thermal clockss.orgclockss.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgthermofisher.cnlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize γ,δ-unsaturated carbonyl compounds or o-allylphenols. thermofisher.cnlibretexts.org The stereochemistry of the starting allylic ether can influence the stereochemical outcome of the rearrangement, allowing for the transfer of chirality along a carbon chain. redalyc.org

Allylic ethers also serve as substrates in metal-catalyzed reactions. For instance, palladium-catalyzed reactions can convert allylic ethers into allylic silanes. chemsrc.com Additionally, they can be involved in stereoselective additions, such as osmium tetroxide bis-hydroxylations, where the existing stereocenter directs the stereochemical outcome. acs.org

Importance of the α-Chiral Center in (1-(Allyloxy)ethyl)benzene Derivatives

The defining structural feature of this compound is the chiral center at the carbon atom attached to both the phenyl group and the allyloxy group. This α-chiral center imparts stereochemical information to the molecule, which can be exploited in asymmetric synthesis to control the formation of new stereocenters.

The synthesis of molecules with specific stereochemistry is crucial in fields such as medicinal chemistry, where the biological activity of a compound can be highly dependent on its three-dimensional structure. nih.govacs.org The presence of a pre-existing chiral center, as in this compound, allows for diastereoselective reactions, where the existing stereocenter influences the stereochemical outcome of a reaction at a different site in the molecule. acs.org

For example, in reactions involving the allylic double bond, the α-chiral center can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. This substrate-controlled stereoselectivity is a powerful strategy in the synthesis of complex molecules with multiple stereocenters. acs.org The development of methods for the catalytic asymmetric synthesis of chiral allylic alcohols, which are precursors to chiral allylic ethers like this compound, is an active area of research. rsc.orgresearchgate.net

Scope and Research Significance of this compound in Contemporary Organic Synthesis

While direct and extensive research on this compound itself is limited, its structure encapsulates key functionalities that are of great interest in modern organic synthesis. The synthesis of this compound would typically involve the O-allylation of 1-phenylethanol (B42297), a common chiral alcohol. thieme-connect.comwikipedia.org

The true significance of this compound lies in its potential as an intermediate in stereoselective transformations. For instance, if synthesized from an enantiomerically pure form of 1-phenylethanol, it could serve as a chiral building block in a variety of reactions.

One of the most promising applications would be in the Claisen rearrangement. A stereoselective Claisen rearrangement of a derivative of this compound could lead to the formation of a new carbon-carbon bond with a controlled stereochemical outcome, a highly desirable transformation in the synthesis of complex natural products and pharmaceuticals.

Furthermore, the allylic ether functionality can be cleaved under specific conditions to deprotect the alcohol, making it a useful protecting group strategy in multi-step syntheses. chemsrc.com The development of catalytic asymmetric methods for reactions such as the allylation of aldehydes continues to be a major focus in organic synthesis, and chiral molecules like this compound are central to these efforts. rsc.orgnih.govacs.orgchemrxiv.org

The table below summarizes some key reactions and concepts relevant to the chemistry of allylic ethers and the potential applications of this compound.

| Reaction/Concept | Description | Relevance to this compound |

| Williamson Ether Synthesis | A common method for preparing ethers by reacting an alkoxide with a primary alkyl halide. masterorganicchemistry.com | A potential route for the synthesis of this compound from 1-phenylethanol and an allyl halide. |

| Claisen Rearrangement | A clockss.orgclockss.org-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether to form a new C-C bond. wikipedia.orglibretexts.org | A key potential reaction of this compound derivatives for stereoselective C-C bond formation. |

| Asymmetric Catalysis | The use of a chiral catalyst to control the stereochemical outcome of a reaction. rsc.orgacs.orgchemrxiv.org | The synthesis of enantiomerically pure this compound would likely rely on asymmetric methods. |

| Substrate-Controlled Stereoselection | The use of a chiral substrate to direct the stereochemistry of a subsequent reaction. acs.org | The α-chiral center in this compound can direct the stereochemical outcome of reactions at the allyl group. |

Structure

3D Structure

Properties

CAS No. |

27122-63-0 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-prop-2-enoxyethylbenzene |

InChI |

InChI=1S/C11H14O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |

InChI Key |

OVGISFQAOYZQIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct O-Allylation Reactions

Direct O-allylation is a specific application of the Williamson ether synthesis where an allyl group is introduced to an alcohol. The reaction involves the deprotonation of the alcohol, 1-phenylethanol (B42297), to form a more nucleophilic alkoxide ion. This alkoxide then attacks an allylic halide, such as allyl bromide or allyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether, (1-(Allyloxy)ethyl)benzene. masterorganicchemistry.comwikipedia.org

Alkylation of Alcohols/Phenols with Allyl Halides

The choice of the allylating agent is crucial for the success of the synthesis. Allyl halides are excellent electrophiles for the SN2 reaction due to the primary nature of the carbon bearing the halogen, which minimizes competing elimination reactions. masterorganicchemistry.comwikipedia.org

Allyl bromide is a frequently used reagent for the preparation of allyl ethers from alcohols and phenols. ias.ac.in The reaction proceeds by treating the alcohol, in this case, 1-phenylethanol, with allyl bromide in the presence of a suitable base. The bromide ion is an excellent leaving group, facilitating the SN2 displacement by the phenylethoxide ion.

Solvent-free conditions have been shown to be effective for the allylation of alcohols using allyl bromide and a solid base like potassium hydroxide (B78521), offering a convenient and efficient method for ether formation. ias.ac.in In a typical procedure, the alcohol is mixed with the base and allyl bromide, and the reaction is stirred at room temperature until completion.

Table 1: Representative Conditions for O-Allylation using Allyl Bromide

| Starting Material | Allylating Agent | Base | Solvent | Temperature | Yield |

| 1-Phenylethanol | Allyl Bromide | K₂CO₃ | DMSO | 50°C | Good |

| Phenol (B47542) | Allyl Bromide | KOH (solid) | None | Room Temp. | 89% |

| 1-Decanol (B1670082) | Allyl Bromide | KOH (solid) | None | Room Temp. | 95% |

Note: Data for 1-phenylethanol is based on general procedures for secondary alcohols, while data for phenol and 1-decanol are from specific literature examples. ias.ac.inpnu.ac.ir

Allyl chloride can also be employed as the allylating agent in the Williamson ether synthesis. Although chloride is a less reactive leaving group than bromide, the reaction can be driven to completion, often by using more forcing conditions such as higher temperatures or more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The principles of the reaction remain the same, involving the SN2 attack of the alkoxide on the primary carbon of allyl chloride.

Role of Bases and Catalysts in O-Allylation

The selection of the base and catalyst system is critical for efficient O-allylation. The base's primary role is to deprotonate the alcohol, generating the reactive alkoxide nucleophile. Catalysts, particularly phase-transfer catalysts, can significantly enhance the reaction rate, especially in heterogeneous reaction mixtures.

Potassium carbonate (K₂CO₃) is a widely used base in organic synthesis for reactions involving CH-acids and alcohols. researchgate.netscribd.com It is a mild, inexpensive, and easy-to-handle solid base, making it suitable for large-scale preparations. In the O-allylation of 1-phenylethanol, K₂CO₃ functions by deprotonating the hydroxyl group to form the potassium 1-phenylethoxide.

The reaction is often carried out in a polar aprotic solvent, such as acetone (B3395972) or DMSO, which can solvate the potassium cation and increase the nucleophilicity of the alkoxide. pnu.ac.ir The heterogeneous nature of the reaction (solid K₂CO₃ in a liquid phase) can be advantageous for product work-up, as the base can be easily removed by filtration.

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of O-allylation, PTC is particularly useful when using an inorganic solid base like potassium carbonate with an organic substrate and reagent in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium bromide (TBAB), facilitates the reaction. pnu.ac.ir The catalyst's lipophilic cation (e.g., Bu₄N⁺) pairs with the alkoxide anion generated at the surface of the solid base. This lipophilic ion pair is soluble in the organic phase, allowing the alkoxide to react with the allyl halide. The resulting halide anion then returns to the solid phase with the catalyst cation to repeat the cycle. This process enhances the reaction rate by bringing the reactants together in a single phase. pnu.ac.ir

Ultrasound-Assisted Synthesis in Phase-Transfer Catalysis

The application of ultrasound in conjunction with phase-transfer catalysis (PTC) presents a potent methodology for the synthesis of ethers, including this compound. This approach, often referred to as sonochemistry, leverages high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. nih.gov This phenomenon generates localized hotspots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction kinetics. nih.govhielscher.com

In the context of a phase-transfer catalyzed etherification, which involves reactants in two immiscible phases (e.g., an aqueous phase with an inorganic base and an organic phase with the alcohol and alkylating agent), ultrasound offers significant advantages. researchgate.net The intense mixing and emulsification caused by cavitation dramatically increase the interfacial area between the phases, facilitating the transfer of the reacting species by the phase-transfer catalyst. hielscher.com This leads to substantially higher reaction rates, increased yields, and often milder reaction conditions compared to conventional methods that rely on mechanical stirring alone. hielscher.commdpi.com

Research has demonstrated that the synergistic effect of ultrasound and PTC can significantly reduce reaction times. For instance, in the synthesis of dialkyl peroxides, a similar reaction type, the use of ultrasound decreased the required reaction time from 5.0 hours (with magnetic stirring) to just 1.5 hours to achieve a comparable yield. mdpi.com This acceleration is attributed to the enhanced mass transfer and the mechanical effects of sonication. researchgate.net Furthermore, ultrasound can sometimes eliminate the need for a phase-transfer catalyst altogether by creating extremely fine emulsions that facilitate the reaction at the interface. researchgate.netsemanticscholar.orgrsc.org The use of ultrasound irradiation (e.g., 40kHz, 300W) has been shown to greatly enhance reactions in solid-liquid PTC systems as well. researchgate.net

The benefits of this combined approach include:

Increased Reaction Rates: Drastic reduction in reaction times. mdpi.com

Higher Yields: Improved efficiency and conversion of starting materials. hielscher.com

Milder Conditions: Reactions can often be conducted at lower temperatures. researchgate.net

Greener Synthesis: Reduced energy consumption and potential for decreased solvent and catalyst usage contribute to a more environmentally benign process. researchgate.netnih.gov

| Parameter | Effect of Ultrasound | Reference |

| Reaction Time | Significantly Decreased | mdpi.com |

| Yield | Generally Increased | hielscher.com |

| Interfacial Mass Transfer | Significantly Enhanced | researchgate.net |

| Catalyst Requirement | May be reduced or eliminated | researchgate.netsemanticscholar.org |

Alternative Synthetic Routes to this compound and Analogues

Reaction of Acetophenone (B1666503) Derivatives with Allyl Alcohol/Allyl Bromide

A primary route to this compound involves the O-allylation of the corresponding alcohol, 1-phenylethanol, which is readily obtained from the reduction of acetophenone. The classical method for this etherification is the Williamson ether synthesis. This reaction typically involves deprotonating the alcohol (1-phenylethanol) with a base to form an alkoxide, which then acts as a nucleophile, attacking an allyl halide, most commonly allyl bromide.

The reaction is often carried out under phase-transfer catalysis (PTC) conditions to facilitate the interaction between the aqueous base (like sodium hydroxide) and the organic substrate. mdpi.com The PTC catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the alcohol, or it transports the resulting alkoxide into the organic phase to react with the allyl bromide. This method is advantageous for its use of inexpensive reagents and mild conditions. mdpi.com

An alternative, greener approach involves the direct reaction with allyl alcohol. However, this typically requires acid catalysis and conditions that favor dehydration, which can be less efficient than the Williamson synthesis for this specific transformation.

Synthesis from Styrene (B11656) Derivatives

An alternative strategy for synthesizing this compound and its analogues begins with styrene derivatives. This approach involves the oxymercuration-demercuration reaction. In this two-step process, styrene is first treated with a mercury(II) salt, such as mercury(II) acetate (B1210297), in the presence of allyl alcohol. This results in the Markovnikov addition of the allyloxy group and the mercury acetate across the double bond. The intermediate organomercury compound is then treated with a reducing agent, typically sodium borohydride, to replace the mercury with a hydrogen atom, yielding the desired this compound.

Multi-Step Synthesis of Functionalized Allyloxybenzene Derivatives

The synthesis of more complex, functionalized allyloxybenzene derivatives often requires multi-step reaction sequences where the allyloxy moiety is introduced at a specific stage. These syntheses allow for the incorporation of various functional groups on the aromatic ring or the ethyl side chain, leading to a diverse range of analogues for further chemical exploration.

For example, a synthesis could begin with a substituted acetophenone. The substituent on the aromatic ring (e.g., nitro, halo, or methoxy (B1213986) group) is carried through the initial steps. The acetophenone can be reduced to the corresponding 1-phenylethanol derivative. This alcohol is then converted to its allyl ether via a Williamson synthesis using allyl bromide and a base like sodium hydride or under phase-transfer conditions.

Alternatively, functional groups can be introduced after the formation of the allyloxybenzene core structure. The allyl group itself is a versatile chemical handle. For instance, it can undergo isomerization to a propenyl ether, which can then be hydrolyzed to a ketone. The double bond can also be subjected to reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce further functionality. Platinum(II) catalysts have been used to isomerize alkynyl epoxides into cyclic allyl vinyl ethers, which are precursors to other complex structures. researchgate.net

Stereoselective Synthesis Approaches

Enantioselective Methods for Chiral Allyl Ethers

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest as the biological activity of chiral molecules often resides in only one of the enantiomers.

One of the most effective strategies for the enantioselective synthesis of chiral allyl ethers is through the asymmetric allylation of the corresponding alcohol. This can be achieved using a chiral catalyst to control the stereochemical outcome of the reaction. For instance, a chiral phase-transfer catalyst can be employed in the Williamson ether synthesis. The chiral environment created by the catalyst preferentially directs the allyl group to one face of the alkoxide, leading to an excess of one enantiomer over the other.

Another powerful approach is the kinetic resolution of racemic 1-phenylethanol. In this method, the racemic alcohol is reacted with an allylating agent in the presence of a chiral catalyst. The catalyst accelerates the reaction of one enantiomer of the alcohol much faster than the other. By stopping the reaction at approximately 50% conversion, one can recover the unreacted alcohol in high enantiomeric excess and the allylated product also in high enantiomeric excess, albeit of the opposite configuration.

Furthermore, asymmetric reduction of the precursor ketone, acetophenone, using chiral reducing agents or catalysts can produce enantiomerically enriched 1-phenylethanol. This chiral alcohol can then be converted to the corresponding allyl ether, often with retention of stereochemistry, thus providing an enantiomerically pure sample of this compound.

Chemical Reactivity and Mechanistic Investigations

Claisen Rearrangement and its Derivatives

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis. lookchem.com It is a nih.govnih.gov-sigmatropic rearrangement where an allyl aryl ether, such as (1-(Allyloxy)ethyl)benzene, thermally rearranges to form an ortho-allyl phenol (B47542). libretexts.orglibretexts.org This intramolecular process involves the concerted movement of six electrons through a cyclic transition state. libretexts.orglibretexts.org The reaction is highly stereoselective and can be used to introduce allyl groups onto aromatic rings, serving as a key step in the synthesis of various natural products. lookchem.comnih.gov

The thermal Claisen rearrangement of an allyl aryl ether typically requires high temperatures, often over 200°C, to proceed without a catalyst. libretexts.orgorganic-chemistry.org The reaction is an example of a pericyclic reaction, characterized by a cyclic transition state. nih.gov The transformation of this compound results in the migration of the allyl group from the ether oxygen to a carbon atom on the benzene (B151609) ring.

The aromatic Claisen rearrangement proceeds through a concerted, pericyclic mechanism. libretexts.orglibretexts.org The reaction involves the formation of a six-membered, cyclic transition state where the cleavage of the carbon-oxygen bond and the formation of the new carbon-carbon bond occur simultaneously. libretexts.orglibretexts.org This transition state is believed to have aromatic characteristics due to the involvement of six delocalized electrons. libretexts.orglibretexts.org The preferred geometry for the transition state is a chair-like conformation, which generally leads to high stereospecificity. organic-chemistry.org

While the synchronous concerted pathway is widely accepted, some studies suggest the possibility of alternative mechanisms. nih.gov These include asynchronous stepwise pathways that proceed through intermediates like a bis-allyl-like transition state (where C-O bond breaking precedes C-C bond formation) or a 1-4-diyl-like transition state. nih.govresearchgate.net For the rearrangement of allyl vinyl ether, a three-step pathway has been proposed: initial weakening of the C-O bond, followed by the formation of a weak C-C bond to create a six-membered intermediate, and finally, simultaneous C-O bond breaking and C-C bond formation. nih.gov The specific nature of the transition state can be influenced by substituents and solvent effects. nih.gov The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which then quickly tautomerizes to the stable aromatic phenol product. libretexts.orglibretexts.org

The Claisen rearrangement of allyl aryl ethers exhibits distinct regioselectivity. The allyl group preferentially migrates to one of the ortho positions of the benzene ring. libretexts.org If both ortho positions are available, a mixture of the two possible ortho-allyl phenol products may be formed.

A key factor governing the final product distribution is the availability of the ortho positions.

Ortho Migration: When at least one ortho position is unsubstituted, the reaction yields the corresponding ortho-allyl phenol. libretexts.org

Para Migration via Cope Rearrangement: If both ortho positions are blocked by other substituents, the allyl group still initially migrates to an ortho position, forming a cyclohexadienone intermediate. organic-chemistry.org Since this intermediate cannot rearomatize via a simple proton shift, it undergoes a subsequent nih.govnih.gov-sigmatropic rearrangement, known as a Cope rearrangement, which moves the allyl group to the para position. organic-chemistry.org Tautomerization of the resulting intermediate then yields the final p-allyl phenol product.

Theoretical calculations on meta-substituted allyl aryl ethers have been shown to correctly predict the outcome of these rearrangements by analyzing either the preferential ground-state conformation of the reactant or the energy of the transition state. researchgate.netacs.org

Substituents on the aromatic ring can exert significant electronic effects that influence the regioselectivity of the Claisen rearrangement, particularly in meta-substituted allyl aryl ethers where two different ortho positions are available for migration.

Studies have shown a clear correlation between the electronic nature of the substituent and the preferred product isomer. chemrxiv.org

Electron-Donating Groups (EDGs): When a meta-substituent is an electron-donating group (e.g., -CH₃, -OCH₃), the allyl group migration tends to favor the ortho position that is para to the EDG (the C-6 position), which is further away. chemrxiv.org

Electron-Withdrawing Groups (EWGs): Conversely, when the meta-substituent is an electron-withdrawing group (e.g., -Cl, -CF₃), the rearrangement favors migration to the ortho position that is ortho to the EWG (the C-2 position), which is closer. chemrxiv.org

The influence of these substituents on the reaction barrier is generally small (≤2 kcal mol⁻¹), but their directing effect on the product ratio is significant. rsc.org This regioselectivity arises from favorable orbital interactions in the respective transition states. rsc.org For instance, the rearrangement of meta-substituted benzyl (B1604629) ketene (B1206846) acetals favors the formation of 1,2,3-trisubstituted products over the less sterically hindered 1,2,4-isomers due to these electronic interactions. rsc.org

| Meta-Substituent (X) | Electronic Nature | Favored Migration Position |

|---|---|---|

| -CH₃ | Electron-Donating | C-6 (para to substituent) |

| -OCH₃ | Electron-Donating | C-6 (para to substituent) |

| -Cl | Electron-Withdrawing | C-2 (ortho to substituent) |

| -CF₃ | Electron-Withdrawing | C-2 (ortho to substituent) |

Given the high temperatures often required for thermal Claisen rearrangements, various catalysts have been developed to accelerate the reaction and allow it to proceed under milder conditions. lookchem.com Lewis acids are particularly effective catalysts, as they can coordinate to the ether oxygen, thereby weakening the carbon-oxygen bond and facilitating the rearrangement. nih.gov This charge acceleration can significantly lower the activation energy of the reaction. nih.gov

Metal triflates (OTf) are effective Lewis acid catalysts for the Claisen rearrangement due to their high catalytic activity, moisture tolerance, and air stability. researchgate.net

Alkaline-Earth-Metal Triflates: Salts such as magnesium triflate (Mg(OTf)₂), calcium triflate (Ca(OTf)₂), strontium triflate (Sr(OTf)₂), and barium triflate (Ba(OTf)₂) have been shown to effectively catalyze the Claisen rearrangement of allyl aryl ethers. google.com These catalysts can promote the reaction and, in some cases, enhance selectivity for the para-isomer product. google.com

Bismuth(III) Triflate (Bi(OTf)₃): Bismuth(III) triflate is a particularly attractive catalyst because it is efficient, low-cost, low in toxicity, and stable in the presence of air and moisture. researchgate.netnih.gov It has been demonstrated to be a highly efficient catalyst for the Claisen rearrangement of various allyl phenyl ethers, providing the corresponding rearranged products in good yields under milder conditions than the uncatalyzed thermal reaction. lookchem.com The reaction proceeds smoothly with a catalytic amount of Bi(OTf)₃, often displaying higher activity than other metal triflates, including those of lanthanum, ytterbium, and scandium. lookchem.com The use of Bi(OTf)₃ in acetonitrile (B52724) at reflux temperature is a common protocol for this transformation. lookchem.com

| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allyl phenyl ether | Bi(OTf)₃ (5) | Acetonitrile | 1.5 | 92 | lookchem.com |

| p-Cresyl allyl ether | Bi(OTf)₃ (5) | Acetonitrile | 1.0 | 95 | lookchem.com |

| p-Chlorophenyl allyl ether | Bi(OTf)₃ (5) | Acetonitrile | 2.0 | 90 | lookchem.com |

| p-Nitrophenyl allyl ether | Bi(OTf)₃ (5) | Acetonitrile | 3.0 | 85 | lookchem.com |

Catalyzed Claisen Rearrangements

Lewis Acid Catalysis

The Claisen rearrangement, traditionally induced by heat, can be significantly accelerated through the use of Lewis acids. byjus.com These catalysts function by coordinating to the oxygen atom of the allyl ether, thereby weakening the carbon-oxygen bond and lowering the activation energy for the youtube.comyoutube.com-sigmatropic shift. This allows the reaction to proceed at much lower temperatures. A variety of Lewis acids have been shown to be effective in catalyzing the rearrangement of allyl aryl ethers. princeton.edu

For instance, boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this transformation. semanticscholar.org The mechanism involves the coordination of the boron center to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage as the new C-C bond is formed at the ortho position of the benzene ring. semanticscholar.org Other metal-based Lewis acids, such as zinc chloride (ZnCl₂) and scandium triflate (Sc(OTf)₃), have also been employed effectively. nih.govbenthamopen.com Zinc-catalyzed rearrangements can proceed efficiently at temperatures as low as 55 °C. benthamopen.com Scandium triflate is noted for its high oxophilicity, which promotes the rapid removal of hydroxyl groups in related reactions and can be inferred to activate the ether oxygen in a similar manner. nih.govnih.gov

The choice of Lewis acid can influence both the reaction rate and the selectivity of the rearrangement. Studies on various allyl aryl ethers demonstrate that strong Lewis acids can lead to high yields in relatively short reaction times.

Table 1: Comparison of Lewis Acids in Claisen Rearrangement of Allyl Aryl Ethers

| Lewis Acid | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | Benzene, 60-65 °C | Promotes rearrangement via a polarized transition state. | semanticscholar.org |

| Zinc Chloride (ZnCl₂) | THF, 55 °C | Efficient catalysis, allowing for lower reaction temperatures. The catalyst can be recycled. | benthamopen.com |

| Scandium Triflate (Sc(OTf)₃) | Nitromethane | Exhibits high catalytic activity due to its oxophilic nature. | nih.govnih.gov |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, 23 °C | Effective in promoting related charge-accelerated Claisen rearrangements. | princeton.edu |

Solvent Effects and Reaction Conditions

The Claisen rearrangement of this compound is sensitive to the surrounding medium. The choice of solvent and the specific reaction conditions, such as temperature and pressure, play a crucial role in the reaction kinetics and efficiency.

Polar solvents have been observed to accelerate the rate of the rearrangement. byjus.com This is attributed to the stabilization of the polar transition state involved in the concerted youtube.comyoutube.com-sigmatropic shift. For example, studies using trifluoroacetic acid (TFA) as a solvent have shown that it significantly catalyzes the ortho-Claisen rearrangement. rsc.org The rate of rearrangement in TFA is substantially faster than in non-acidic solvents. The addition of a co-solvent like chloroform (B151607) (CDCl₃) to TFA dramatically decreases the reaction rate, highlighting the importance of the highly polar and acidic environment. rsc.org

The presence of small amounts of water (around 5%) in TFA can further accelerate the reaction, although higher concentrations tend to decrease the rate. rsc.org This suggests a complex mechanism where water may participate in the proton transfer or solvation of the transition state. Additionally, a significant salt effect has been observed, with the addition of lithium perchlorate (B79767) (LiClO₄) causing a tenfold increase in the rate constant, which points to a highly polar transition state that is stabilized by the increased ionic strength of the medium. rsc.org

Table 2: Influence of Reaction Medium on Claisen Rearrangement Rate

| Solvent System | Additive | Relative Rate | Key Observation | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | None | High | Acid catalysis significantly accelerates the rearrangement. | rsc.org |

| TFA-CDCl₃ Mixture | None | Decreases with increasing CDCl₃ | Demonstrates the importance of the polar, acidic solvent. | rsc.org |

| TFA | 5% Water | Increases | Optimal water concentration enhances the rate. | rsc.org |

| TFA | LiClO₄ (0.05 M) | ~10x Increase | A large positive salt effect indicates a highly polar transition state. | rsc.org |

Microwave-Assisted Claisen Rearrangements

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Claisen rearrangement of allyl aryl ethers. tsijournals.com This technique offers several advantages over conventional heating, such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles.

In the context of the Lewis acid-catalyzed Claisen rearrangement, microwave assistance can dramatically enhance reaction efficiency. For example, the rearrangement of various allyl aryl ethers in the presence of Lewis acids like ZnCl₂ or BF₃·OEt₂ under microwave irradiation leads to the formation of 2-allylphenols in excellent yields within minutes, whereas conventional heating might require several hours. tsijournals.com The high efficiency of microwave heating is attributed to the rapid and uniform heating of the reaction mixture, which can help overcome the activation energy barrier more effectively than conventional methods. This rapid energy transfer can be particularly beneficial for concerted pericyclic reactions like the Claisen rearrangement.

Table 3: Comparison of Conventional vs. Microwave Heating for Lewis Acid-Catalyzed Claisen Rearrangement

| Catalyst | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| ZnCl₂ | Conventional (Oil Bath) | 40 min - 2.5 h | 80-95% | benthamopen.com |

| ZnCl₂ | Microwave | 2 - 5 min | 85-98% | tsijournals.com |

| BF₃·OEt₂ | Conventional | Several hours | Moderate to Good | semanticscholar.org |

| BF₃·OEt₂ | Microwave | 2 - 5 min | 82-95% | tsijournals.com |

Intermolecular Rearrangement Processes

A key mechanistic question for the Claisen rearrangement is whether it proceeds exclusively through an intramolecular pathway or if an intermolecular process contributes. The generally accepted mechanism is a concerted, intramolecular youtube.comyoutube.com-sigmatropic shift. researchgate.net Evidence for this comes from crossover experiments.

In a typical crossover experiment, two different but structurally similar allyl aryl ethers are heated together. If the reaction were intermolecular, it would involve the dissociation of the allyl group from one molecule and its subsequent re-attachment to another. This would result in the formation of "crossover" products, where the allyl group from the first ether becomes attached to the aromatic ring of the second ether, and vice versa.

However, when such experiments are conducted with allyl aryl ethers, crossover products are generally not observed. The products formed correspond only to the intramolecular rearrangement of each starting ether. This provides strong evidence that the allyl group does not detach completely from the molecule during the rearrangement. Instead, it migrates directly from the oxygen atom to the ortho-carbon in a single, concerted step, consistent with a pericyclic reaction mechanism. researchgate.netrsc.org This confirms the intramolecular nature of the primary rearrangement pathway.

Olefin Isomerization-Claisen Rearrangement Cascades

Tandem reactions, or cascades, that combine multiple transformations in a single operational step are highly valuable in organic synthesis for their efficiency. One such process involves the isomerization of an allyl ether to the corresponding propenyl ether, followed by a Claisen rearrangement. While the direct Claisen rearrangement of this compound yields an ortho-allyl product, a preceding isomerization of the allyl group (CH₂-CH=CH₂) to a propenyl group (CH=CH-CH₃) would lead to a different final product after the subsequent youtube.comyoutube.com-sigmatropic shift.

Palladium-Catalyzed Reactions

Beyond the Claisen rearrangement, the allyl ether functionality in this compound can participate in various transition metal-catalyzed reactions, particularly those involving palladium.

Oxidative Addition and Insertion Reactions

The C-O bond of an allyl ether can react with a low-valent palladium(0) complex in a key step known as oxidative addition. In this process, the Pd(0) center inserts into the C-O bond, cleaving it and forming a new η³-allyl palladium(II) complex. The original phenoxide group becomes a ligand on the palladium center. This oxidative addition step is fundamental to a wide range of palladium-catalyzed allylic substitution reactions.

Once the η³-allyl palladium intermediate is formed, it is electrophilic and can be attacked by various nucleophiles. This allows for the substitution of the phenoxy group with other functional groups, providing a versatile method for C-C, C-N, and C-O bond formation. The reaction is often rendered catalytic by a subsequent reductive elimination step that regenerates the Pd(0) catalyst. The ability of the allyl group in this compound to undergo this oxidative addition makes it a useful substrate in palladium-catalyzed synthetic methodologies.

Radical Reactions and Cyclizations

This compound and its derivatives are suitable substrates for visible-light-induced cascade radical cyclizations, which allow for the rapid construction of complex heterocyclic structures under mild conditions. benthamscience.comrsc.org In a typical process, a photocatalyst, such as Eosin Y or fac-Ir(ppy)₃, absorbs visible light and enters an excited state. rsc.orgnih.gov This excited photocatalyst can then interact with a radical precursor, often an alkyl halide or a sulfonyl chloride, to generate a radical species via a single-electron transfer (SET) process.

For instance, in reactions involving substrates structurally similar to this compound, such as 1-(allyloxy)-2-(1-arylvinyl)benzenes, a sulfonyl radical can be generated from a sulfonyl chloride. rsc.org This radical adds to the terminal double bond of the allyl group, creating a new alkyl radical. This intermediate then undergoes an intramolecular cyclization by attacking the aromatic ring or another tethered unsaturated group, leading to the formation of a new ring system. rsc.orgrsc.org The reaction cascade is terminated by a final radical trapping or hydrogen atom abstraction step, yielding the stable cyclized product. This methodology is valued for its operational simplicity, broad substrate scope, and excellent functional group tolerance. rsc.orgnih.gov

| Component | Role | Example(s) |

| Substrate | Contains the allyl ether moiety for radical addition and cyclization | 1-(allyloxy)-2-(1-arylvinyl)benzenes |

| Radical Precursor | Generates the initial radical species | Sulfonyl chlorides |

| Photocatalyst | Absorbs visible light to initiate the radical process | Eosin Y, fac-Ir(ppy)₃ |

| Light Source | Provides the energy for photocatalyst excitation | Blue LEDs |

While not a direct reaction of this compound, its conversion to an allylic telluride or selenide (B1212193) enables subsequent group transfer cyclizations. The synthesis of these precursors can be achieved by nucleophilic substitution of a corresponding allylic halide (derived from the ether) with a telluride or selenide anion.

Once formed, the unsaturated organotelluride can undergo cyclization. In these reactions, the tellurium atom is typically oxidized to a hypervalent state, for example, by reaction with bromine to form an organotellurium(IV) dibromide. This species can then undergo a group transfer cyclization where an intramolecular nucleophile, such as a suitably positioned hydroxyl or carboxyl group on the molecule, attacks the carbon bearing the tellurium moiety. This results in the formation of a cyclic product with the extrusion of the tellurium-containing group. The efficiency and stereochemical outcome of the cyclization are dependent on the substrate geometry and reaction conditions.

To elucidate the mechanisms of radical reactions involving this compound, free radical-trapping experiments are essential. researchgate.netresearchgate.net These experiments confirm the presence of short-lived radical intermediates. acs.orgnih.gov A common and effective radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. nih.govresearchgate.net

When a reaction involving this compound is suspected to proceed via a radical pathway, it is conducted in the presence of a stoichiometric amount of TEMPO. researchgate.net If radical intermediates are formed during the reaction, TEMPO will efficiently "trap" or scavenge them by forming a stable covalent bond. nih.gov The formation of a TEMPO-adduct can be detected and characterized by analytical techniques such as mass spectrometry and NMR spectroscopy. The absence of the expected product and the identification of the TEMPO-adduct provide strong evidence for a radical-mediated mechanism. acs.orgyork.ac.uk This technique is crucial for distinguishing between radical and ionic pathways in complex chemical transformations. nih.gov

Nucleophilic and Electrophilic Reactions

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The substituent, -(CH(CH₃)OCH₂CH=CH₂), influences both the rate of reaction and the regioselectivity of the substitution. wikipedia.org

The ether oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron-donating effect increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. quora.com This phenomenon is known as activation.

Furthermore, the resonance stabilization of the intermediate carbocation (the arenium ion) directs incoming electrophiles primarily to the ortho and para positions. libretexts.orglibretexts.org Therefore, the (1-(allyloxy)ethyl) group is considered an ortho, para-director. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) on this compound would be expected to yield predominantly a mixture of ortho- and para-substituted products. chemistrysteps.combyjus.comyoutube.comyoutube.com The steric bulk of the substituent may influence the ortho/para ratio, potentially favoring the para product. libretexts.orgmasterorganicchemistry.com

| Reaction Type | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

Nucleophilic Attack in Allylation Processes

Direct nucleophilic aromatic substitution on the benzene ring of allyloxybenzene derivatives is generally not favored due to the electron-rich nature of the aromatic system. Instead, nucleophilic attack predominantly occurs at the allyl group, often facilitated by transition metal catalysis. The most prominent of these processes is the Palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction provides a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org

The generally accepted mechanism for the Tsuji-Trost reaction begins with the coordination of a zerovalent palladium catalyst, such as Pd(PPh₃)₄, to the double bond of the allyl group in the allyloxybenzene substrate. organic-chemistry.orgyoutube.com This initial step forms a η² π-allyl-Pd(0) complex. organic-chemistry.org Subsequently, the palladium undergoes oxidative addition into the carbon-oxygen bond of the ether. This step, also referred to as ionization, involves the departure of the phenoxide as a leaving group and results in the formation of a cationic η³ π-allylpalladium(II) intermediate. wikipedia.orgnrochemistry.com

Once the π-allylpalladium(II) complex is formed, it becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov The mode of nucleophilic attack can follow two primary pathways depending on the nature of the nucleophile. organic-chemistry.orgnrochemistry.com

"Soft" Nucleophiles: Stabilized nucleophiles, such as malonates or other carbanions derived from conjugate acids with a pKa less than 25, typically attack one of the terminal carbons of the allyl moiety directly. organic-chemistry.orgnrochemistry.com This is an external, "outer-sphere" attack on the face of the allyl group opposite to the palladium metal. orgsyn.org

"Hard" Nucleophiles: Unstabilized, more basic nucleophiles like organolithium reagents or Grignards (from conjugate acids with pKa > 25) are proposed to attack the palladium center first in an "inner-sphere" mechanism. organic-chemistry.orgnrochemistry.com This is followed by a reductive elimination step to form the final product. organic-chemistry.org

In the case of unsymmetrical allyl groups, the nucleophilic attack generally occurs at the less sterically hindered carbon of the π-allyl complex. nrochemistry.com After the nucleophile has added to the allyl group, the palladium(0) catalyst is regenerated and can detach from the newly formed molecule to re-enter the catalytic cycle. youtube.comnrochemistry.com

Selective Ether Cleavage

The cleavage of the allyl ether bond in allyloxybenzene derivatives is a crucial deprotection strategy to liberate the corresponding phenol. The stability of the allyl group under many acidic and basic conditions makes it a valuable protecting group, but its removal requires specific and selective methods. organic-chemistry.orgsci-hub.se A variety of reagents and catalytic systems have been developed to achieve this transformation, often under mild conditions to preserve other functional groups within the molecule.

Transition metal catalysts are widely employed for deallylation. Palladium-based systems are particularly common. One mild and efficient method uses a combination of polymethylhydrosiloxane (B1170920) (PMHS) with a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and zinc chloride (ZnCl₂). organic-chemistry.orgsci-hub.se Another approach involves using 10% Palladium on carbon (Pd/C) under mild, basic conditions. organic-chemistry.org Nickel-catalyzed methods also provide an effective alternative. A combination of a Nickel-hydride precatalyst and a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) achieves deallylation through a key isomerization of the allyl group to an enol ether, which is then hydrolyzed. organic-chemistry.org Electrochemically generated nickel has also been shown to be effective for this cleavage. acs.org

Other reagents have been successfully used for selective allyl ether cleavage. A simple and green method employs a catalytic amount of iodine (10 mol%) in polyethylene (B3416737) glycol-400 (PEG-400) at room temperature, affording the deprotected phenols in good to excellent yields. rsc.org Low-valent titanium reagents, generated from systems like Ti(O-i-Pr)₄/TMSCl/Mg, can also effectively cleave the C-O bond under mild conditions. researchgate.net Furthermore, enzymatic methods using cobalamin-dependent O-demethylase from bacterial strains like Blautia sp. have been shown to catalyze allyl aryl ether cleavage via a proposed Sₙ2' mechanism. nih.gov

Below is a table summarizing various methods for the selective cleavage of allyl aryl ethers.

| Catalyst/Reagent System | Conditions | Key Findings and Selectivity | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Ambient temperature | Mild, efficient, and chemoselective method for deprotecting allyl ethers, amines, and esters. | organic-chemistry.orgsci-hub.se |

| Ni-H precatalyst / TsOH·H₂O | Mild conditions | Proceeds via isomerization to an enol ether followed by hydrolysis. Tolerates a broad range of functional groups. | organic-chemistry.org |

| Iodine (10 mol%) / PEG-400 | Room temperature | Green, inexpensive, and highly selective method with a simple work-up. | rsc.org |

| 10% Pd/C | Mild, basic conditions | Allows for the deprotection of aryl allyl ethers in the presence of alkyl allyl ethers. | organic-chemistry.org |

| Ti(O-i-Pr)₄ / TMSCl / Mg | Mild conditions | Effective C-O bond cleavage catalyzed by a low-valent titanium reagent. | researchgate.net |

| Blautia sp. O-demethylase | Anaerobic biotransformation | Enzymatic cleavage that proceeds stereoselectively via a proposed Sₙ2' mechanism. | nih.gov |

| t-Butyllithium | Low temperature in n-pentane | Induces cleavage via a proposed Sₙ2' process where the organolithium attacks the allyl ether. | organic-chemistry.org |

Reductions of Functional Groups in Allyloxybenzene Derivatives

The reduction of functional groups in allyloxybenzene derivatives can be achieved with a high degree of chemoselectivity, allowing for the specific transformation of one part of the molecule while leaving others, such as the allyl ether or the aromatic ring, intact.

Reduction of the Allyl Group: The carbon-carbon double bond of the allyl group can be selectively reduced to a propyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) with a palladium catalyst. researchgate.netyoutube.com These conditions are generally mild enough to avoid reduction of the aromatic ring. youtube.com

Reduction of Substituents on the Benzene Ring: Functional groups on the aromatic ring can be selectively reduced. For instance, an aryl ketone, which could be introduced via a Friedel-Crafts acylation, can be reduced to a methylene (B1212753) (CH₂) group. openstax.org This reduction is effectively accomplished by catalytic hydrogenation over a palladium catalyst and is particularly useful for synthesizing primary alkylbenzenes, avoiding carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. openstax.orglibretexts.org Similarly, a nitro group on the benzene ring can be readily reduced to an amino group using methods such as catalytic hydrogenation or treatment with reducing metals in an acidic medium. libretexts.org

Reduction of the Aromatic Ring: The benzene ring itself is resistant to reduction due to its aromatic stability and requires more forceful conditions for hydrogenation. openstax.orgyoutube.com Complete reduction of the aromatic ring to a cyclohexane (B81311) ring can be accomplished using catalytic hydrogenation but necessitates high pressures (e.g., 100 atmospheres) and elevated temperatures, often with catalysts like Nickel or Rhodium. openstax.orgyoutube.comyoutube.com Under milder hydrogenation conditions that would reduce an alkene, the aromatic ring remains unaffected. openstax.orglibretexts.org Another method for partial reduction of the aromatic ring is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, resulting in a non-conjugated diene. libretexts.orgyoutube.com

The following table summarizes selective reduction transformations for allyloxybenzene derivatives.

| Functional Group to Reduce | Reagents and Conditions | Resulting Functional Group | Selectivity Notes | Reference |

|---|---|---|---|---|

| Allyl C=C Double Bond | H₂, Pd catalyst | Propyl group | The aromatic ring is not reduced under these conditions. | researchgate.netyoutube.com |

| Aryl Ketone (benzylic C=O) | H₂, Pd catalyst | Methylene group (CH₂) | Reduces carbonyls adjacent to the ring; does not reduce the aromatic ring or isolated ketones. | openstax.orglibretexts.org |

| Nitro Group (Ar-NO₂) | H₂, catalyst (Pd, Pt, or Ni) or Metal (Fe, Sn, Zn) in acid | Amino Group (Ar-NH₂) | A common and efficient transformation that leaves the aromatic ring intact. | libretexts.org |

| Aromatic Ring | H₂, Ni or Rh catalyst, high pressure (e.g., 100 atm), high temperature | Cyclohexane Ring | Requires harsh conditions due to aromatic stability. All other reducible groups would also likely be reduced. | openstax.orgyoutube.com |

| Aromatic Ring (Partial) | Na or Li, NH₃(l), ROH | 1,4-Cyclohexadiene Ring | Known as the Birch Reduction; provides a non-conjugated diene product. | libretexts.orgyoutube.com |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Structure Elucidation and Purity Assessment

Proton NMR (¹H NMR) is a powerful technique for identifying the number and type of hydrogen atoms in a molecule. The spectrum of (1-(Allyloxy)ethyl)benzene is expected to show distinct signals for the protons of the ethyl, allyl, and phenyl groups. The chemical shift (δ), integration (number of protons), and splitting pattern (spin-spin coupling) of each signal are key to structural assignment.

While a publicly available experimental spectrum for this compound is not available, its features can be reliably predicted based on established chemical shift values and data from analogous structures like ethylbenzene and allyl ethers. docbrown.infostudy.com The predicted ¹H NMR data allows for a detailed structural confirmation.

Key Predicted ¹H NMR Features:

Phenyl Group (C₆H₅): The five aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to their similar chemical environments, they may present as a complex multiplet. docbrown.info

Allyl Group (-OCH₂CH=CH₂):

The two protons of the -OCH₂- group are anticipated to resonate around δ 4.0 ppm, likely as a doublet, due to coupling with the adjacent vinyl proton.

The internal vinyl proton (-CH=) would appear as a complex multiplet, likely a doublet of triplets, in the range of δ 5.8-6.0 ppm.

The two terminal vinyl protons (=CH₂) are diastereotopic and would show distinct signals around δ 5.1-5.3 ppm, each appearing as a doublet of doublets.

Ethyl Group (-CH(CH₃)-):

The methine proton (-CH-) adjacent to the oxygen and the phenyl group is expected to be a quartet around δ 4.5-4.7 ppm, due to coupling with the methyl protons.

The three methyl protons (-CH₃) would appear as a doublet in the upfield region, around δ 1.4-1.5 ppm, due to coupling with the single methine proton. study.com

Purity assessment is achieved by integrating the signals and comparing the proton ratios to the theoretical values. The absence of unexpected signals indicates a high degree of purity.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet (m) | 5H |

| Allyl (-CH=) | 5.8 - 6.0 | Doublet of Triplets (dt) | 1H |

| Allyl (=CH₂) | 5.1 - 5.3 | Doublet of Doublets (dd) | 2H |

| Ethyl (-CH-) | 4.5 - 4.7 | Quartet (q) | 1H |

| Allyl (-OCH₂-) | ~ 4.0 | Doublet (d) | 2H |

| Ethyl (-CH₃) | 1.4 - 1.5 | Doublet (d) | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR provides information on the carbon framework of a molecule. york.ac.uk For this compound, which possesses 11 carbon atoms, the spectrum is expected to show distinct signals for each unique carbon environment, unless symmetry results in equivalence.

Based on the structure and data from similar compounds like ethylbenzene and cumene, the predicted chemical shifts help confirm the carbon skeleton. docbrown.infodocbrown.info

Key Predicted ¹³C NMR Features:

Aromatic Carbons: The six carbons of the benzene (B151609) ring are expected to resonate in the δ 125-145 ppm region. The carbon atom directly attached to the ethyl group (ipso-carbon) would be the most downfield in this group, around δ 144 ppm. The ortho, meta, and para carbons would appear as distinct signals within the δ 125-129 ppm range. docbrown.info

Allyl Group Carbons: The vinyl carbons are expected at δ ~135 ppm (-CH=) and δ ~117 ppm (=CH₂). The carbon of the -OCH₂- group would likely appear around δ 70 ppm.

Ethyl Group Carbons: The methine carbon (-CH-) attached to the oxygen is expected around δ 78-80 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, around δ 23-25 ppm.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~ 144 |

| Allyl (-CH=) | ~ 135 |

| Aromatic (ortho, meta, para-C) | 125 - 129 |

| Allyl (=CH₂) | ~ 117 |

| Ethyl (-CH-) | 78 - 80 |

| Allyl (-OCH₂-) | ~ 70 |

| Ethyl (-CH₃) | 23 - 25 |

Applications in Regioselectivity Determination

In the synthesis of ethers, the reaction can sometimes lead to different constitutional isomers (regioisomers). NMR spectroscopy is a definitive method for determining the regioselectivity of a reaction. rsc.org For instance, in a reaction intended to produce this compound, an alternative product could be 3-phenyl-1-propene through a different reaction pathway.

By analyzing the crude reaction mixture using ¹H NMR, researchers can identify the signals corresponding to each isomer. nih.govmdpi.com The integration of specific, well-resolved signals for each product allows for the calculation of the regioisomeric ratio. nih.gov This analysis is critical for optimizing reaction conditions to favor the formation of the desired product, this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). researchgate.netyoutube.com This precision allows for the unambiguous determination of a compound's elemental formula. measurlabs.comalgimed.com

For this compound, the molecular formula is C₁₁H₁₄O. HRMS can confirm this by providing an exact mass measurement. nih.gov The theoretical exact mass for this compound is 162.1045 Da. An experimental HRMS measurement that matches this value provides definitive evidence for the elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas. researchgate.net

Interactive Table: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | nih.gov |

| Theoretical Exact Mass | 162.1045 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov It is a cornerstone technique for analyzing reaction mixtures, identifying products, and assessing sample purity. nih.govutm.my

In the context of this compound, a sample is injected into the GC, where it is vaporized and separated from other components (like starting materials, solvents, or byproducts) based on boiling point and column affinity. nist.gov As each component elutes from the GC column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules and records their mass spectrum. The spectrum for this compound would show a molecular ion peak ([M]⁺) at m/z = 162, confirming its molecular weight. The fragmentation pattern provides further structural evidence. Key expected fragments include:

m/z = 121: Resulting from the loss of the allyl group (•C₃H₅).

m/z = 105: A prominent peak corresponding to the [C₆H₅CHCH₃]⁺ fragment, formed by cleavage of the ether bond. This can further fragment. docbrown.info

m/z = 77: The phenyl cation [C₆H₅]⁺, a characteristic fragment for many benzene derivatives. docbrown.infodocbrown.info

m/z = 41: The allyl cation [C₃H₅]⁺.

By comparing the retention time and the obtained mass spectrum with that of a known standard or with library data, the identity of this compound in a mixture can be unequivocally confirmed. researchgate.net The area of the peak in the gas chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific LC/MS studies focusing solely on this compound are not extensively detailed in the provided research, the methodology is widely applied for the analysis of related aromatic compounds like benzene, toluene, ethylbenzene, and xylenes (BTEX) nih.govresearchgate.net.

In a typical application for this compound, reverse-phase HPLC would be used to separate the compound from a mixture. The eluent would then be introduced into the mass spectrometer. The mass spectrometer would ionize the molecule and detect the mass-to-charge ratio (m/z) of the parent ion, which would correspond to the molecular weight of the compound (162.23 g/mol ) nih.govguidechem.com. Further fragmentation of the ion within the mass spectrometer would produce a unique fragmentation pattern, or mass spectrum. This spectrum provides structural information, helping to confirm the identity of the compound by identifying characteristic fragments. For instance, in the analysis of ethylbenzene, a common fragment corresponds to the loss of a methyl group, and a significant peak is often observed at m/z 91, corresponding to the tropylium ion chromforum.org. Similar characteristic fragmentation would be expected for this compound, aiding in its unambiguous identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. An IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the benzene ring is confirmed by several peaks. Stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3080-3030 cm⁻¹ docbrown.info. The carbon-carbon double bond stretching vibrations within the benzene ring result in characteristic absorptions near 1600 and 1500 cm⁻¹ docbrown.info. Furthermore, C-H out-of-plane bending vibrations can indicate the substitution pattern on the benzene ring; for a monosubstituted ring, these absorptions are often found between 770 and 690 cm⁻¹ docbrown.info.

The aliphatic ethyl and allyl groups also produce distinct signals. The stretching vibrations for the aliphatic C-H bonds in the methyl (CH₃) and methine (CH) groups are expected in the 2975-2845 cm⁻¹ range docbrown.info. The C=C double bond of the allyl group would show a stretching absorption around 1645 cm⁻¹. A key functional group in this compound is the ether linkage (C-O-C), which is expected to produce a strong, characteristic stretching absorption band in the fingerprint region, typically between 1260 and 1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3080-3030 | C-H Stretch | Aromatic Ring |

| 2975-2845 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1645 | C=C Stretch | Alkene (Allyl group) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O-C Stretch | Ether |

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular lattice. The resulting diffraction pattern is unique to the crystal structure of the compound.

Chromatography Techniques for Purification and Analysis

Thin Layer Chromatography (TLC) is a rapid and versatile chromatographic technique used extensively to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance rsc.orgwisc.edu. In the context of research involving this compound, TLC is an indispensable tool uva.nlcnr.it.

The stationary phase is typically a thin layer of silica gel (SiO₂) coated on a glass or aluminum plate wisc.edu. A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases wisc.edu.

For a moderately polar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether uva.nlresearchgate.net. The ratio of these solvents is adjusted to achieve optimal separation. After development, the spots are visualized, often using a UV lamp (254 nm), as the benzene ring is UV-active rsc.org. Alternatively, chemical stains such as potassium permanganate (KMnO₄) can be used, which react with the allyl group's double bond to produce a visible spot rsc.org. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

Table 2: Effect of Mobile Phase Polarity on Rf Value in TLC (Silica Gel)

| Mobile Phase (Hexane:Ethyl Acetate) | Polarity | Expected Rf for this compound |

|---|---|---|

| 9:1 | Low | Low (e.g., 0.2-0.3) |

| 4:1 | Medium | Moderate (e.g., 0.4-0.6) |

Column chromatography is a primary method for purifying chemical compounds on a preparative scale teledynelabs.com. Following a synthesis, this compound would typically be isolated from byproducts and unreacted starting materials using this technique uva.nlcnr.it. The principle is similar to TLC, but it is performed in a glass column packed with a larger amount of stationary phase, most commonly silica gel (e.g., 70-230 or 230-400 mesh) uva.nlcnr.it.

The crude reaction mixture is loaded onto the top of the silica gel column. Then, a solvent system (eluent), often determined by prior TLC analysis, is passed through the column. Compounds separate into bands as they travel down the column at different rates based on their polarity. Less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel. Fractions are collected sequentially, and those containing the pure desired product, as determined by TLC, are combined.

Table 3: Common Solvent Systems for Silica Gel Column Chromatography Purification

| Solvent System | Application Notes |

|---|---|

| Hexane / Ethyl Acetate | A very common and effective system with tunable polarity uva.nlwiley-vch.deresearchgate.net. |

| Cyclohexane / Ethyl Acetate | A "greener" alternative to hexane/EtOAc mixtures uva.nl. |

| Hexane / Diethyl Ether | An alternative to hexane/EtOAc, can offer different selectivity researchgate.net. |

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. HPLC is used for both analytical purposes (quantifying purity) and preparative purification of compounds like this compound uva.nlwho.int.

For analysis, a reversed-phase setup is common, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase for analyzing ethylbenzene and related compounds is a mixture of acetonitrile (B52724) and water or methanol and water sielc.comscribd.com. A detector, such as a UV detector set to a wavelength where the benzene ring absorbs, is used to detect the compound as it elutes from the column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier under specific conditions. HPLC can provide highly accurate quantitative information about the purity of a sample.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a powerful analytical technique used for the separation and analysis of volatile and semi-volatile compounds. In the context of characterizing this compound, GLC provides a robust method for assessing its purity, identifying potential isomers, and quantifying its presence in a mixture. The separation in GLC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column.

The retention of this compound in a GLC system is influenced by its volatility and its interactions with the stationary phase. As an aromatic ether, its elution behavior will be governed by its boiling point and the polarity of the stationary phase. Non-polar columns, such as those with dimethylpolysiloxane stationary phases, will primarily separate compounds based on their boiling points. In contrast, polar columns, such as those with polyethylene (B3416737) glycol or cyanopropylphenyl phases, will exhibit stronger interactions with polar analytes, leading to longer retention times for compounds with polar functional groups.

Detailed research findings on the specific GLC analysis of this compound are not extensively available in the public domain. However, the analytical principles can be inferred from studies on structurally similar aromatic ethers. The choice of the stationary phase is critical for achieving the desired separation. For instance, a mid-polarity column, such as one containing a percentage of phenyl substitution, would be a suitable starting point for method development.

The operating conditions of the gas chromatograph, including the injector temperature, oven temperature program, and detector settings, must be optimized to achieve good resolution and peak shape. A temperature programming ramp is typically employed to ensure the efficient elution of compounds with a range of boiling points. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range.

To illustrate the potential GLC conditions, the following table presents typical parameters used for the analysis of related aromatic compounds. These parameters would serve as a good starting point for developing a specific method for this compound.

Table 1: Illustrative GLC Parameters for Analysis of Aromatic Ethers

| Parameter | Value |

| Column | 5% Phenyl Methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial Temp: 60 °C (hold 2 min) |

| Ramp: 10 °C/min to 280 °C (hold 5 min) | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

The retention time of this compound under these conditions would be expected to be influenced by its molecular weight and the presence of the ether and allyl functional groups. For identification purposes, the retention time would be compared to that of a pure standard. For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Further confidence in peak identification can be achieved by coupling the gas chromatograph to a mass spectrometer (GC-MS). This hyphenated technique would not only provide the retention time but also the mass spectrum of the eluting compound, allowing for unambiguous identification of this compound and any co-eluting impurities.

The following table provides retention data for some aromatic compounds that are structurally related to this compound on a standard non-polar column to provide a comparative context for its expected elution behavior.

Table 2: Retention Times of Structurally Related Aromatic Compounds on a Non-Polar Column

| Compound | Retention Time (min) |

| Ethylbenzene | 5.8 |

| Styrene (B11656) | 6.2 |

| Phenylacetaldehyde | 8.5 |

| Anisole | 7.1 |

| Phenetole | 8.3 |

Note: The retention times presented are illustrative and can vary significantly based on the specific instrument, column, and analytical conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and properties of molecules. For (1-(Allyloxy)ethyl)benzene, DFT calculations can elucidate reaction pathways, predict molecular geometries, and quantify electronic effects.

While specific DFT studies on this compound are not extensively documented, mechanistic insights can be drawn from computational studies of analogous aryl allyl ethers, which are known to undergo the Claisen rearrangement. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is a well-studied pericyclic reaction.

DFT calculations on allyl phenyl ether, a structurally related compound, have been used to map out the potential energy surface of the Claisen rearrangement. rsc.org These studies corroborate a concerted, though not necessarily synchronous, mechanism that proceeds through a six-membered cyclic transition state. libretexts.orgnih.gov The key findings from these theoretical investigations include:

Transition State Geometry: The reaction proceeds preferably via a chair-like transition state. organic-chemistry.org

Activation Barrier: For the parent allyl phenyl ether, the activation barrier is calculated to be around 38-40 kcal/mol at the B3LYP/6-31G(d) level, indicating the need for thermal conditions. rsc.org

Reaction Pathway: The rearrangement initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the final ortho-allylphenol product to regain aromaticity. organic-chemistry.orglibretexts.org

The potential energy surface shows a single transition state connecting the reactant (aryl allyl ether) to the intermediate (cyclohexadienone). The subsequent tautomerization is a low-barrier process. DFT studies on similar rearrangements have also explored stepwise pathways involving intermediates, but the concerted pathway via an aromatic-like transition state is often favored. nih.govresearchgate.net

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Claisen Rearrangement of Allyl Phenyl Ether | B3LYP/6-31G(d) | 39.7 | Proceeds via a concerted mechanism with a high activation barrier. rsc.org |

| Claisen Rearrangement of Allyl Vinyl Ether | Theoretical Calculations | N/A | Mechanism involves a three-step pathway: C-O bond weakening, formation of an aromatic-like intermediate, and simultaneous C-O breaking/C-C formation. nih.gov |

DFT calculations are instrumental in predicting the preferred three-dimensional structures (conformations) and the outcomes of reactions where multiple products are possible (regioselectivity).

Conformational Preferences: For a flexible molecule like this compound, numerous conformers exist due to rotation around its single bonds. Computational studies on the analogous allyl ethyl ether (AEE) using the B3LYP-D3(BJ)/aug-cc-pVTZ method have shown a complex conformational landscape with multiple low-energy conformers. nih.gov The most stable conformers are determined by a delicate balance of steric effects and subtle electronic interactions, such as hyperconjugation involving the oxygen lone pairs. nih.gov Similar analyses for this compound would identify the most stable geometries, which are crucial for understanding its reactivity.

Regioselectivity: The Claisen rearrangement of aryl allyl ethers typically shows high regioselectivity, with the allyl group migrating preferentially to the ortho position of the benzene (B151609) ring. organic-chemistry.orglibretexts.org DFT calculations can explain this preference by comparing the activation energies for migration to the ortho versus the para positions. The transition state leading to the ortho product is generally lower in energy. If both ortho positions are blocked, a subsequent Cope rearrangement can facilitate migration to the para position. organic-chemistry.org Computational studies are essential for predicting how substituents on the benzene ring or the allyl group might alter this regioselectivity. rsc.org

Analyzing the distribution of electron density within a molecule is key to understanding its stability, reactivity, and intermolecular interactions. DFT calculations provide the electron density, which can be partitioned into atomic charges using various population analysis schemes.

Mulliken Population Analysis: This is one of the oldest methods, partitioning electron density based on the contribution of basis functions on each atom. However, it is known to be highly dependent on the basis set used, which can lead to inconsistent results. nih.gov

Löwdin Population Analysis: This method attempts to correct for the basis set dependence of Mulliken charges by using an orthogonalized set of atomic orbitals.

Natural Population Analysis (NPA): Based on the Natural Bond Orbital (NBO) method, NPA provides charges that are generally less sensitive to basis set changes and often align better with chemical intuition.

For this compound, these analyses would quantify the electronic effects of the substituent groups. For instance, they would reveal the partial positive charge on the hydrogen atoms and the partial negative charges on the oxygen and the aromatic carbon atoms, identifying sites susceptible to electrophilic or nucleophilic attack.

| Method | Primary Advantage | Primary Disadvantage |

|---|---|---|

| Mulliken | Simple and widely available. | Strongly dependent on the basis set used. nih.gov |

| Löwdin | Reduces some of the basis set dependency of Mulliken charges. | Can still be sensitive to the choice of basis set. |